
eNOS pT495 decoy peptide
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Overview
Description
The compound eNOS pT495 decoy peptide is a specific peptide designed to prevent the phosphorylation of threonine at position 495 (T495) on endothelial nitric oxide synthase (eNOS). This inhibition reduces eNOS uncoupling and mitochondrial redistribution, making it a valuable tool in research, particularly in studies related to ventilator-induced lung injury .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eNOS pT495 decoy peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of the peptide is His-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Ile-Thr-Arg-Lys-Lys-Thr-Phe-Lys-Glu-Val-Ala . The process typically involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.
Industrial Production Methods: Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence.
Chemical Reactions Analysis
Function and Mechanism
The eNOS pT495 decoy peptide functions by interfering with the protein kinase C (PKC)-dependent phosphorylation of eNOS at T495 . When eNOS is phosphorylated at T495, it becomes uncoupled, leading to increased production of peroxynitrite and disruption of the endothelial barrier . By preventing this phosphorylation, the decoy peptide maintains eNOS coupling, preserves mitochondrial bioenergetics, and reduces endothelial barrier permeability .
Experimental Use and Models
The eNOS decoy peptide has been tested in vitro using cultured pulmonary arterial endothelial cells (PAEC) and in vivo using a mouse model of ventilator-induced lung injury (VILI) . In the mouse model, the decoy peptide was administered intraperitoneally before the induction of mechanical ventilation . The results indicated that the eNOS decoy peptide preserved lung vascular integrity and attenuated the injury associated with high tidal mechanical ventilation .
Effects on Mitochondrial Bioenergetics
Activation of the mechanosensitive calcium channel TRPV4 induces endothelial NO synthase uncoupling via PKC activation . TRPV4 activation induces the mitochondrial redistribution of uncoupled eNOS . Mitochondrial uncoupled eNOS produces mitochondrial dysfunction and results in endothelial barrier disruption . A decoy peptide that prevents eNOS uncoupling preserves endothelial barrier function in cultured EC . The decoy peptide attenuates the injury associated with high tidal mechanical ventilation in the mouse lung .
Chemical Reactions in Peptide Self-Assembly
Peptides can undergo self-assembly via various chemical reactions . Although the provided documents do not specify the exact chemical reactions involved in the synthesis or modification of the this compound, they do refer to several general reactions used in peptide chemistry :
Entry | Chemical Reactions | Catalyst/Reaction Condition | Reaction Medium |
---|---|---|---|
1 | Disulfide formation | Air | Aqueous |
2 | Photochemical reaction | Light | Aqueous |
3 | Enzymatic reactions | Enzyme | Aqueous |
4 | Thioester mediated native chemical ligation | 4-Mercaptophenyl acetic acid | Aqueous |
5 | Oxo-ester mediated native chemical ligation | Heating 80 °C | Aqueous/MeOH |
Decoy peptides in tumor suppression
Decoy peptides can interfere with protein-protein interactions, offering therapeutic strategies . For example, interfering with the MSI1/AGO2 interaction using synthetic peptides can elicit tumor suppression effects .
Scientific Research Applications
Cardiovascular Disease Models
- Case Study: Myristoylated Peptides
Research indicates that myristoylated peptides, including those that mimic the action of eNOS pT495, can activate eNOS through pathways independent of protein kinase C (PKC) inhibition. For example, studies have shown that these peptides induce phosphorylation of eNOS and other kinases in pulmonary artery endothelial cells, leading to increased NO production and vascular relaxation .
Diabetes and Insulin Resistance
- Research Findings
In models of diabetes, where endothelial dysfunction is prevalent, the application of eNOS pT495 decoy peptides has been shown to restore NO levels. This restoration can improve insulin sensitivity and reduce complications associated with diabetes .
Pulmonary Hypertension
- Clinical Implications
The use of eNOS pT495 decoy peptides in pulmonary hypertension models has demonstrated potential for therapeutic benefits by enhancing vasodilation and reducing pulmonary artery pressure through improved endothelial function .
Comparative Data on Peptide Efficacy
The following table summarizes findings from various studies regarding the efficacy of different myristoylated peptides, including the eNOS pT495 decoy peptide:
Mechanism of Action
The eNOS pT495 decoy peptide works by specifically inhibiting the phosphorylation of threonine at position 495 on eNOS. This inhibition prevents eNOS uncoupling, a process where eNOS produces superoxide instead of nitric oxide, leading to oxidative stress . The peptide thereby maintains the proper function of eNOS, ensuring the production of nitric oxide, which is crucial for vascular health and endothelial barrier function .
Comparison with Similar Compounds
eNOS pS1177 decoy peptide: Targets the phosphorylation site at serine 1177 on eNOS.
nNOS pS1412 decoy peptide: Targets neuronal nitric oxide synthase at serine 1412.
Uniqueness: The eNOS pT495 decoy peptide is unique in its specific inhibition of the T495 phosphorylation site, which is crucial for preventing eNOS uncoupling and maintaining endothelial function. This specificity makes it particularly valuable in studies related to endothelial dysfunction and oxidative stress .
Biological Activity
The eNOS pT495 decoy peptide is a specialized compound designed to inhibit the phosphorylation of endothelial nitric oxide synthase (eNOS) at threonine 495 (T495). This phosphorylation event is critical in regulating eNOS activity and its subsequent biological effects, particularly in the context of endothelial function and vascular health. This article delves into the biological activity of the this compound, exploring its mechanisms, experimental findings, and potential therapeutic applications.
eNOS is essential for the production of nitric oxide (NO), a signaling molecule that plays a pivotal role in vascular homeostasis. The phosphorylation of eNOS at T495 by protein kinase C (PKC) leads to its uncoupling, which reduces NO production and increases the generation of reactive oxygen species (ROS). This process contributes to endothelial dysfunction and various vascular diseases.
The this compound functions by mimicking the substrate of PKC, thereby preventing the phosphorylation of eNOS at T495. By inhibiting this specific phosphorylation, the peptide helps maintain eNOS activity and promotes NO production while minimizing oxidative stress.
Research Findings
Case Studies and Experimental Evidence
- Cellular Studies : In vitro studies demonstrated that treating pulmonary arterial endothelial cells (PAEC) with the this compound preserved barrier function under conditions that typically induce cellular stress, such as exposure to TRPV4 agonists like 4α-Phorbol 12,13-didecanoate (4αPDD). The peptide significantly reduced mitochondrial redistribution of uncoupled eNOS and decreased mitochondrial ROS levels, thereby protecting endothelial integrity .
- Animal Models : In vivo experiments using a mouse model of ventilator-induced lung injury (VILI) showed that administration of the this compound preserved lung vascular integrity. Mice treated with the peptide exhibited reduced pulmonary capillary leakage compared to controls, indicating a protective effect against VILI .
Data Table: Summary of Findings
Study Type | Model | Treatment | Key Findings |
---|---|---|---|
In Vitro | PAEC | This compound | Preserved barrier function; reduced mitochondrial ROS |
In Vivo | Mouse model of VILI | This compound | Reduced pulmonary capillary leakage; preserved vascular integrity |
Mechanistic | Cellular signaling | TRPV4 agonist + decoy peptide | Inhibition of T495 phosphorylation; maintained NO production |
Biological Implications
The findings suggest that the this compound could serve as a novel therapeutic approach for conditions characterized by endothelial dysfunction, such as acute respiratory distress syndrome (ARDS) and other forms of vascular injury. By preventing eNOS uncoupling and promoting NO availability, this peptide may improve vascular function and reduce oxidative stress.
Properties
Molecular Formula |
C113H204N46O26 |
---|---|
Molecular Weight |
2623.1 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C113H204N46O26/c1-8-61(4)85(104(181)159-87(64(7)161)105(182)154-77(39-26-54-138-112(129)130)97(174)145-69(31-13-18-46-115)90(167)146-72(34-16-21-49-118)100(177)158-86(63(6)160)106(183)155-81(56-65-28-10-9-11-29-65)102(179)151-71(33-15-20-48-117)92(169)153-80(42-44-83(163)164)101(178)156-84(60(2)3)103(180)141-62(5)107(184)185)157-99(176)78(40-27-55-139-113(131)132)150-95(172)75(37-24-52-136-110(125)126)149-98(175)79(41-43-82(120)162)152-96(173)76(38-25-53-137-111(127)128)148-94(171)74(36-23-51-135-109(123)124)147-91(168)70(32-14-19-47-116)143-89(166)68(30-12-17-45-114)144-93(170)73(35-22-50-134-108(121)122)142-88(165)67(119)57-66-58-133-59-140-66/h9-11,28-29,58-64,67-81,84-87,160-161H,8,12-27,30-57,114-119H2,1-7H3,(H2,120,162)(H,133,140)(H,141,180)(H,142,165)(H,143,166)(H,144,170)(H,145,174)(H,146,167)(H,147,168)(H,148,171)(H,149,175)(H,150,172)(H,151,179)(H,152,173)(H,153,169)(H,154,182)(H,155,183)(H,156,178)(H,157,176)(H,158,177)(H,159,181)(H,163,164)(H,184,185)(H4,121,122,134)(H4,123,124,135)(H4,125,126,136)(H4,127,128,137)(H4,129,130,138)(H4,131,132,139)/t61-,62-,63+,64+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,84-,85-,86-,87-/m0/s1 |
InChI Key |
DZHAMUUCDIPICV-LXDXYCGCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CNC=N2)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)N |
Origin of Product |
United States |
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